Demethylamino Ranitidine Acetamide Sodium
Übersicht
Beschreibung
Demethylamino Ranitidine Acetamide Sodium, also known as Ranitidine Impurity D, is a degradation product of Ranitidine . It is used in Ranitidine impurity profiling as per limits and threshold values specified by respective drug legislations, FDA and pharmacopoeial guidelines during commercial production of Ranitidine and its related formulations .
Molecular Structure Analysis
The molecular formula of this compound is C12H19N3NaO4S . Its molecular weight is 330.39 g/mol . The InChI string representation of its structure is InChI=1S/C12H19N3O4S.Na/c1-14(2)7-10-3-4-11(19-10)9-20-6-5-13-12(16)8-15(17)18;/h3-4,8,13,16H,5-7,9H2,1-2H3;/b12-8-;/i1D3,2D3;
.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 330.39 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 8 . Its exact mass is 330.13705703 g/mol and its monoisotopic mass is also 330.13705703 g/mol . Its topological polar surface area is 120 Ų . It has a heavy atom count of 21 . Its formal charge is 0 . Its complexity is 333 . It has an isotope atom count of 6 .
Wissenschaftliche Forschungsanwendungen
Acid-Suppressing Effects in Treatment
Ranitidine hydrochloride, a compound similar to Demethylamino Ranitidine Acetamide Sodium, has been studied for its acid-suppressing effects. It is used widely for treating acid-related diseases, and its clinical characteristics were compared with rabeprazole sodium using wireless pH monitoring capsules. This study provided insights into the immediate acid-suppressing effects of these compounds, indicating their potential in treating conditions like gastroesophageal reflux disease (Ono et al., 2009).
Pharmacological Investigations in Neuropathic Pain
The role of this compound-related compounds like ranitidine in neuropathic pain has been explored. A study highlighted the significance of histamine receptors and mast cells in vincristine-induced neuropathic pain. Ranitidine, used as an H2 receptor antagonist, showed potential in reducing neuropathic pain, suggesting its application in pain management (Jaggi et al., 2017).
Gastro-Retentive Drug Delivery System
This compound derivatives like ranitidine HCl have been used to develop gastro-retentive drug delivery systems. These systems aim to enhance the bioavailability of the drug by retaining it in the stomach for a prolonged period. Research in this area has led to the development of floating, bioadhesive, and swellable matrix tablets of ranitidine HCl, optimizing its release and absorption characteristics (Nigusse et al., 2021).
Role in Organophosphate Exposure
Studies have also examined the protective role of ranitidine-related compounds in cases of acute high-dose organophosphate exposure. Ranitidine, recognized as a histamine type 2 (H2) receptor blocker, showed potential in providing protection against organophosphates, highlighting its significance in acute exposure scenarios (Petroianu et al., 2005).
Effervescent Tablet Formulation
Effervescent ranitidine hydrochloride tablets have been designed to address swallowing difficulties, particularly in the elderly and children. These formulations dissolve rapidly in water, providing a user-friendly administration route and potentially improving compliance in specific patient populations (Aslani & Jahangiri, 2013).
Gastroretentive Formulation
A gastroretentive drug delivery system of ranitidine hydrochloride was developed to enhance the drug's therapeutic efficacy. This system utilized gel-forming polymers and gas-generating agents to retain the drug in the stomach, systematically optimizing the drug release profile for better management of gastrointestinal disorders (Dave et al., 2004).
Wirkmechanismus
Target of Action
Demethylamino Ranitidine Acetamide Sodium is an impurity of Ranitidine . The primary target of Ranitidine is the histamine H2 receptors located on the gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid.
Mode of Action
Ranitidine, and by extension this compound, works by competitively inhibiting the binding of histamine to the H2 receptors . This inhibition prevents the secretion of gastric acid, thereby reducing gastric volume and hydrogen ion concentration .
Biochemical Pathways
The primary biochemical pathway affected by Ranitidine involves the regulation of gastric acid secretion . Under normal conditions, the hormone gastrin stimulates the release of histamine, which then binds to the H2 receptors, leading to the secretion of gastric acid . By inhibiting the H2 receptors, Ranitidine disrupts this pathway, effectively reducing the production of gastric acid .
Pharmacokinetics
Ranitidine is absorbed orally with a bioavailability of about 50% . It is minimally metabolized in the liver and excreted primarily in the urine as unchanged drug . The time to peak serum concentration is 2 to 3 hours after oral administration .
Result of Action
The molecular and cellular effects of this compound’s action would be similar to those of Ranitidine. By inhibiting the H2 receptors, it reduces the secretion of gastric acid, leading to a decrease in gastric volume and hydrogen ion concentration . This results in the alleviation of symptoms associated with conditions like gastric-acid related conditions and GERD .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ranitidine. For instance, the presence of nitrate ions and the acidity of the environment can affect the production of impurities . Furthermore, the temperature and the presence of certain pharmaceutical excipients can also influence the stability and efficacy of the drug .
Eigenschaften
IUPAC Name |
sodium;(Z)-1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-2-nitroethenolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S.Na/c1-14(2)7-10-3-4-11(19-10)9-20-6-5-13-12(16)8-15(17)18;/h3-4,8,13,16H,5-7,9H2,1-2H3;/q;+1/p-1/b12-8-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWETXBRGXAEYGG-JCTPKUEWSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N3NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50551855 | |
Record name | Sodium (Z)-1-({2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}amino)-2-nitroethen-1-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50551855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
112251-56-6 | |
Record name | Sodium (Z)-1-({2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}amino)-2-nitroethen-1-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50551855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.